sodium;4-chlorobenzoate
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Overview
Description
The compound with the identifier “sodium;4-chlorobenzoate” is known as carbonyldiimidazole. It is an organic compound with the molecular formula C₇H₆N₄O. Carbonyldiimidazole is a white crystalline solid that is often used as a reagent in organic synthesis, particularly for the coupling of amino acids to form peptides .
Preparation Methods
Carbonyldiimidazole can be synthesized by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces carbonyldiimidazole and imidazolium chloride as a byproduct. The crystalline product is obtained in approximately 90% yield after removing the side product and solvent .
Chemical Reactions Analysis
Carbonyldiimidazole undergoes several types of chemical reactions, including:
Amidation: It is used to convert amines into amides.
Esterification: It can convert alcohols into esters.
Carbamate Formation: It reacts with amines to form carbamates.
Urea Formation: It can also be used to form ureas from amines.
Common reagents used in these reactions include amines, alcohols, and carboxylic acids. The major products formed from these reactions are amides, esters, carbamates, and ureas .
Scientific Research Applications
Carbonyldiimidazole has a wide range of applications in scientific research:
Chemistry: It is used in peptide synthesis and as a reagent for the formation of amides, esters, and carbamates.
Biology: It is used in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: It is used in the synthesis of pharmaceutical compounds and drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
Carbonyldiimidazole acts as a coupling agent in organic synthesis. It facilitates the formation of amide bonds by activating carboxylic acids and allowing them to react with amines. The mechanism involves the formation of an intermediate imidazolium carboxylate, which then reacts with the amine to form the desired amide product .
Comparison with Similar Compounds
Carbonyldiimidazole is similar to other coupling agents such as dicyclohexylcarbodiimide and N,N’-diisopropylcarbodiimide. it is unique in its ability to form stable intermediates and its ease of handling compared to other reagents. Similar compounds include:
- Dicyclohexylcarbodiimide
- N,N’-diisopropylcarbodiimide
- N,N’-carbonyldiimidazole
Carbonyldiimidazole stands out due to its stability and efficiency in forming amide bonds without the need for additional catalysts or harsh reaction conditions.
Properties
IUPAC Name |
sodium;4-chlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMWZRWCBLXYBX-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])Cl.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)[O-])Cl.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNaO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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